molecular formula C9H13BO3 B1456721 2,3-Dimethyl-4-hydroxymethylphenylboronic acid CAS No. 1451391-38-0

2,3-Dimethyl-4-hydroxymethylphenylboronic acid

Cat. No. B1456721
M. Wt: 180.01 g/mol
InChI Key: NDYOOBLPKKGMTQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-hydroxymethylphenylboronic acid (DMHMB) is a boronic acid derivative. It has a CAS Number of 1451391-38-0 and a molecular weight of 180.01 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of DMHMB is C9H13BO3 . The InChI key and other detailed structural information are not provided in the searched resources.


Physical And Chemical Properties Analysis

DMHMB is a solid at room temperature . It has a molecular weight of 180.01 . More detailed physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

Chemical Synthesis and Material Science

2,3-Dimethyl-4-hydroxymethylphenylboronic acid is a compound of interest in the field of organic synthesis and material science. One of the key applications involves its use in forming unique chemical structures and intermediates. For instance, it participates in reactions leading to the formation of benzoxaboroles, which are compounds with a wide range of potential applications in material science and organic chemistry. Such reactions are characterized by the typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment, highlighting the versatility of boronic acids in synthetic chemistry (Sporzyński et al., 2005).

Supramolecular Chemistry

In supramolecular chemistry, 2,3-Dimethyl-4-hydroxymethylphenylboronic acid and related boronic acids are used to design and synthesize supramolecular assemblies. These assemblies are formed through hydrogen bonds between the boronic acid and various organic ligands, creating complex structures with potential applications in nanotechnology and molecular recognition. The ability to form O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 is crucial in the assembly of these structures, indicating the role of boronic acids in the development of advanced materials (Pedireddi & Seethalekshmi, 2004).

Boron-Nitrogen Heterocycles

The compound has also been explored for its potential in forming boron-nitrogen heterocycles in aqueous solutions, which are of interest for bioorthogonal coupling reactions. These reactions are significant in bioconjugation and labeling studies, where the rapid formation of stable products under physiologically compatible conditions is desired. Such applications demonstrate the compound's utility in biochemical and pharmaceutical research, where orthogonal reactions are crucial for specific labeling and modification of biomolecules (Dilek et al., 2015).

Safety And Hazards

DMHMB is labeled with the signal word “Warning” under the GHS07 pictogram . More detailed safety and hazard information is not provided in the searched resources.

properties

IUPAC Name

[4-(hydroxymethyl)-2,3-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-4,11-13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYOOBLPKKGMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)CO)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206672
Record name Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-hydroxymethylphenylboronic acid

CAS RN

1451391-38-0
Record name Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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